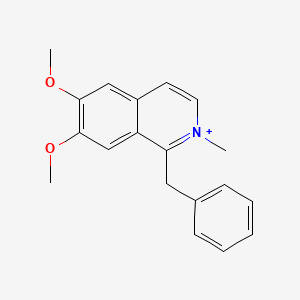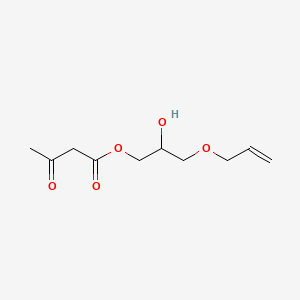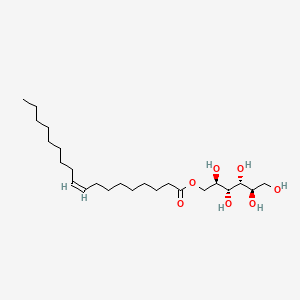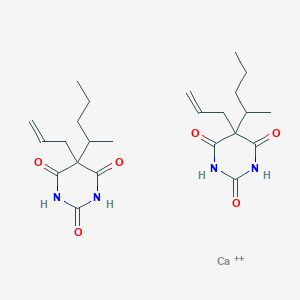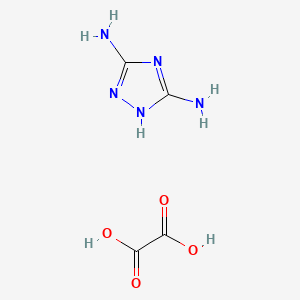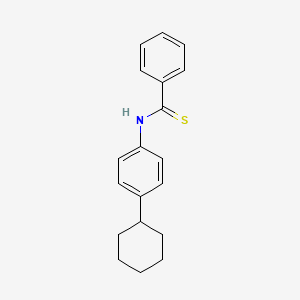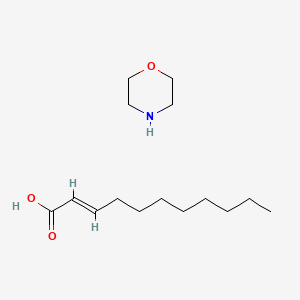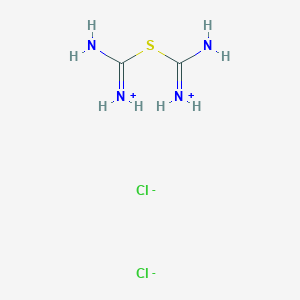
Thiodiformamidinium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiodiformamidinium dichloride is a chemical compound with the molecular formula C₂H₈Cl₂N₄S. It is also known by its IUPAC name, thiourea;dihydrochloride. This compound is characterized by its unique structure, which includes two thiourea groups linked by a sulfur atom and stabilized by two chloride ions. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: Thiodiformamidinium dichloride can be synthesized through the reaction of thiourea with hydrochloric acid. The reaction typically involves dissolving thiourea in water and then adding hydrochloric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows:
CS(NH₂)₂+2HCl→C₂H₈Cl₂N₄S
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions: Thiodiformamidinium dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: It can be reduced to form simpler thiourea derivatives.
Substitution: It can participate in substitution reactions where the chloride ions are replaced by other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield simpler thiourea compounds.
科学的研究の応用
Thiodiformamidinium dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of thiodiformamidinium dichloride involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its thiourea groups can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The exact pathways and targets depend on the specific application and conditions.
類似化合物との比較
Thiodiformamidinium dichloride can be compared with other similar compounds, such as:
Thiourea: While thiourea is a simpler compound, this compound has enhanced reactivity due to the presence of chloride ions.
Dithiobiuret: This compound also contains sulfur and nitrogen atoms but has a different structure and reactivity profile.
Guanidinium Chloride: Similar in having chloride ions, but differs in its core structure and applications.
Uniqueness: this compound is unique due to its dual thiourea groups and the presence of chloride ions, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
29510-13-2 |
|---|---|
分子式 |
C2H8Cl2N4S |
分子量 |
191.08 g/mol |
IUPAC名 |
[amino-[amino(azaniumylidene)methyl]sulfanylmethylidene]azanium;dichloride |
InChI |
InChI=1S/C2H6N4S.2ClH/c3-1(4)7-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |
InChIキー |
RSLZKBYINUAHLM-UHFFFAOYSA-N |
正規SMILES |
C(=[NH2+])(N)SC(=[NH2+])N.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
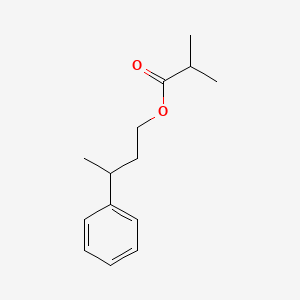
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)

